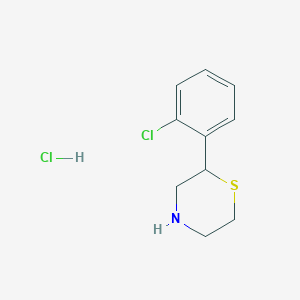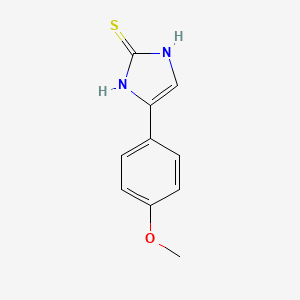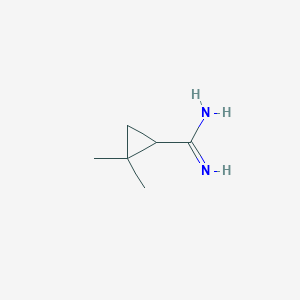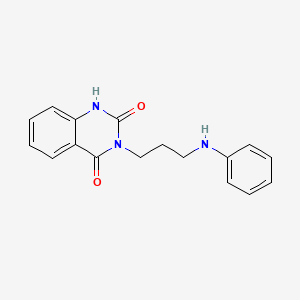
3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy[3-(phenylamino)propyl]silane is a silane coupling agent . It’s used in the low-temperature cross-linking of polyethyleneimine ethoxylated (PEIE) to obtain stable electron injection layers in solution-processed organic light-emitting devices .
Molecular Structure Analysis
The molecular formula for trimethoxy[3-(phenylamino)propyl]silane is C12H21NO3Si, and its molecular weight is 255.39 .Chemical Reactions Analysis
In a study, four types of silane coupling agents, including trimethoxy[3-(phenylamino)propyl]silane, reacted with PEIE at low temperatures ranging from 65°C–120°C .Physical And Chemical Properties Analysis
Trimethoxy[3-(phenylamino)propyl]silane is a liquid at 20°C. It should be stored under inert gas and away from moisture. Its boiling point is 310°C, and it has a specific gravity of 1.07 at 20°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Design, Synthesis, and Antibacterial Evaluation of Some Novel 3′-(Phenylamino)-1′H-spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dione Derivatives :This study describes the synthesis and evaluation of antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria of derivatives related to 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione (Mohammadi et al., 2014).
Green Chemistry Applications
- Metal and phosgene-free synthesis of 1H-quinazoline-2,4-diones by selenium-catalyzed carbonylation :This research presents a metal and phosgene-free method to synthesize 1H-quinazoline-2,4-diones, suggesting environmentally friendly approaches in chemical synthesis (Wu & Yu, 2010).
Synthesis Methods
- A facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones :This paper outlines a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, demonstrating the versatility and potential applications in chemical synthesis (Tran et al., 2005).
Herbicidal Activity
- Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones :This study explores novel herbicides, with several synthesized compounds showing promising herbicidal activity against broadleaf and monocotyledonous weeds (Wang et al., 2014).
Antidiabetic Potential
- Synthesis, biological evaluation and molecular docking of 3-substituted quinazoline-2,4(1H, 3H)-diones :This research evaluates the antidiabetic potential of quinazoline-2,4-diones, finding moderate activity against α-amylase and α-glucosidase enzymes (Santos-Ballardo et al., 2020).
Antiviral Applications
- First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents :This study identifies a series of novel synthesized quinazolines with significant antiviral activity specifically against vaccinia and adenovirus (Kang et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-anilinopropyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBDZLZBEIMRGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538868 |
Source


|
| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione | |
CAS RN |
94507-33-2 |
Source


|
| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

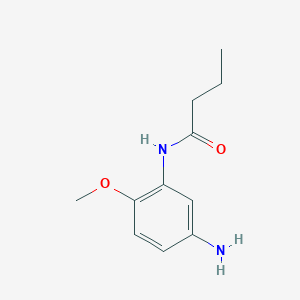
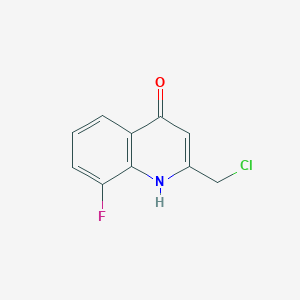
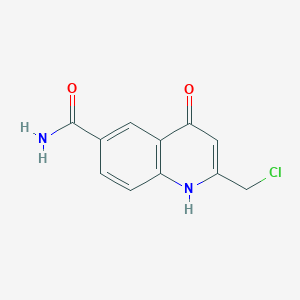
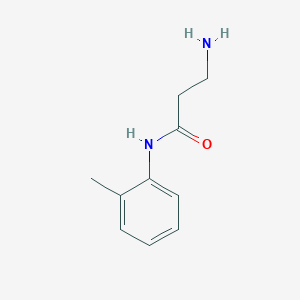
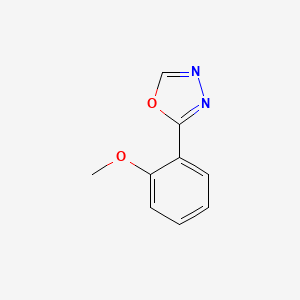
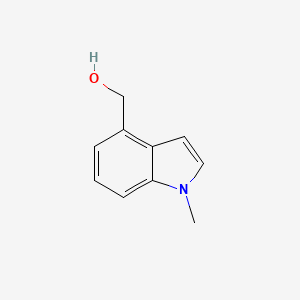
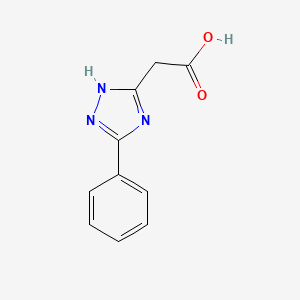
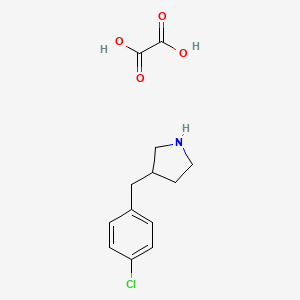
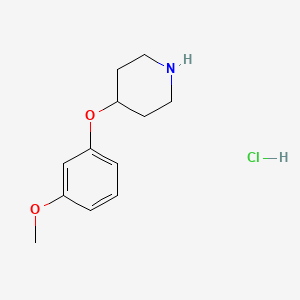
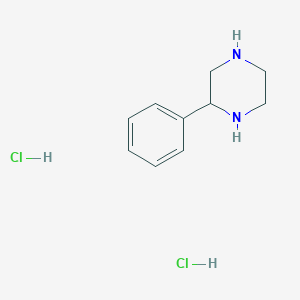
![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)
